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Abstract
2-Bromo-4,5-dimethoxyphenethylamine (2C-B) is a synthetic phenethylamine and a potent

psychoactive compound. This technical guide provides a comprehensive overview of its

pharmacological profile, including its receptor binding affinity, functional activity,

pharmacokinetics, and in vivo effects. The primary mechanism of action of 2C-B is as a partial

agonist at serotonin 5-HT2A and 5-HT2C receptors. This document summarizes key

quantitative data, details relevant experimental protocols, and visualizes the principal signaling

pathway.

Introduction
2-Bromo-4,5-dimethoxyphenethylamine, commonly known as 2C-B, is a psychedelic

compound first synthesized by Alexander Shulgin in 1974.[1] Structurally, it is a member of the

2C family of phenethylamines, which are characterized by methoxy groups at the 2 and 5

positions of the phenyl ring. 2C-B is recognized for its hallucinogenic, mild stimulant, and

entactogenic-like effects.[1][2] Its primary molecular targets are serotonin receptors, particularly

the 5-HT2A subtype, which is a key mediator of the effects of classic psychedelic drugs.[1] This
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guide aims to provide a detailed technical overview of the pharmacological properties of 2C-B

for research and drug development purposes.

Receptor Binding Affinity
The affinity of 2C-B for various central nervous system (CNS) receptors has been

characterized through radioligand binding assays. The data indicates a high affinity for

serotonin 5-HT2 receptors, with lower affinity for other serotonin receptor subtypes and other

neurotransmitter receptors.

Receptor
Subtype

Ligand Kᵢ (nM) Species Reference

Serotonin

5-HT₂ₐ [³H]Ketanserin 82 Human [3]

5-HT₂ₐ [¹²⁵I]DOI 6.5 Rat [4]

5-HT₂ₒ [³H]Mesulergine 130 Human [3]

5-HT₂ₒ [¹²⁵I]DOI 1.1 Rat [4]

5-HT₁ₐ [³H]8-OH-DPAT 4,800 Rat [4]

Adrenergic

α₂ₐ [³H]Rauwolscine 270 Rat [4]

Dopamine

D₁ [³H]SCH23390 >10,000 Rat [4]

D₂ [³H]Spiperone >10,000 Rat [4]

D₃ [³H]Spiperone >10,000 Rat [4]

Histamine

H₁ [³H]Mepyramine >10,000 Rat [4]

Functional Activity
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The functional activity of 2C-B has been primarily characterized at serotonin 5-HT2 receptors,

where it acts as a partial agonist. The potency and efficacy of 2C-B in functional assays are

summarized below.

Receptor Assay Type Parameter Value Species Reference

5-HT₂ₐ
Calcium

Mobilization
EC₅₀ 1.2 nM Human [1]

Eₘₐₓ
101% (vs. 5-

HT)
Human [1]

5-HT₂ₒ
Calcium

Mobilization
EC₅₀ 13 nM Human [1]

Eₘₐₓ
97% (vs. 5-

HT)
Human [1]

5-HT₂ₒ
Calcium

Mobilization
EC₅₀ 0.63 nM Human [1]

Eₘₐₓ
98% (vs. 5-

HT)
Human [1]

There is some evidence to suggest that in certain experimental systems, such as Xenopus

laevis oocytes, 2C-B can act as a 5-HT2A receptor antagonist.[4][5]

Signaling Pathways
The primary signaling pathway for 2C-B's effects is through the activation of the 5-HT2A

receptor, a G-protein coupled receptor (GPCR) that couples to Gαq. This initiates a cascade of

intracellular events, leading to the mobilization of intracellular calcium. Recent research has

also highlighted the role of β-arrestin in 5-HT2A receptor signaling, leading to the concept of

biased agonism, where a ligand can preferentially activate one pathway over another.[6][7][8]

The psychedelic effects of 5-HT2A agonists are thought to be primarily mediated by the Gq

pathway, while the role of β-arrestin signaling is still under investigation.[6][7][8]
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Figure 1: 5-HT2A Receptor Gq Signaling Pathway
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Figure 2: Experimental Workflow Overview

Pharmacokinetics
The pharmacokinetic properties of 2C-B have been investigated in both preclinical and clinical

studies.
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Parameter Value Species Route Reference

Absorption

Tₘₐₓ 2.3 - 2.43 hours Human Oral [1]

Cₘₐₓ 3.31 - 5.4 ng/mL Human Oral [1]

Distribution

Volume of

Distribution (Vd)
16 L/kg Rat Subcutaneous [9]

Brain to Serum

Ratio
Up to 13.9 Rat Subcutaneous [9]

Metabolism

Primary

Pathways

Oxidative

deamination,

Demethylation

Human, Rat [3]

Major

Metabolites

2-(4-bromo-2,5-

dimethoxyphenyl

)ethanol

(BDMPE), 4-

bromo-2,5-

dimethoxyphenyl

acetic acid

(BDMPAA)

Human, Rat [3]

Elimination

Half-life (t₁/₂) 1.2 - 2.5 hours Human Oral [1]

1.1 hours Rat Subcutaneous [9]

In Vivo Pharmacology
In animal models, 2C-B induces behaviors consistent with its classification as a psychedelic.

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation

and is reliably induced by 2C-B.[1] In rats, 2C-B has been shown to have a biphasic effect on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://en.wikipedia.org/wiki/2C-B
https://en.wikipedia.org/wiki/2C-B
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Intracellular_Calcium_Mobilization_by_TAS2R14_Agonists.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Intracellular_Calcium_Mobilization_by_TAS2R14_Agonists.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5859368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5859368/
https://en.wikipedia.org/wiki/2C-B
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Intracellular_Calcium_Mobilization_by_TAS2R14_Agonists.pdf
https://en.wikipedia.org/wiki/2C-B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


locomotion, with an initial decrease followed by an increase in activity.[10] It also affects the

startle reflex and prepulse inhibition, and increases dopamine levels in the nucleus accumbens.

[10]

In humans, oral doses of 10-25 mg typically produce psychedelic effects, including visual and

auditory alterations, and changes in mood and perception.[2] The onset of effects is generally

within 1-2 hours, with a duration of 4-8 hours.[1]

Toxicology
The acute toxicity of 2C-B in humans is considered to be moderate, with most poisonings

resulting in manageable symptoms such as mydriasis, agitation, hallucinations, and

hypertension.[11] Severe adverse events are rare, but can include seizures and psychosis,

particularly at high doses.[12] There have been no confirmed fatalities solely attributed to 2C-B,

but the potential for adverse psychological reactions exists, as with all psychedelic compounds.

[12]

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of 2C-B for a specific receptor.

Materials:

Receptor source: Cell membranes from a cell line stably expressing the receptor of interest

(e.g., HEK293 cells) or brain tissue homogenates.

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]ketanserin for

the 5-HT2A receptor).

Unlabeled 2C-B.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (ice-cold).

96-well filter plates (e.g., GF/B filters).
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Scintillation cocktail.

Cell harvester and scintillation counter.

Procedure:

Prepare serial dilutions of unlabeled 2C-B in assay buffer.

In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying

concentrations of 2C-B.

Initiate the binding reaction by adding the receptor membrane preparation.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60

minutes).

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Dry the filter plate and add scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.

Data is analyzed to determine the IC₅₀ value, which is then converted to the Ki value using

the Cheng-Prusoff equation.[13][14][15]

Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-B at a Gq-

coupled receptor.

Materials:

Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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96- or 384-well black-walled, clear-bottom microplates.

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

Seed the cells in the microplates and grow to confluence.

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol,

typically for 1 hour at 37°C.

Prepare serial dilutions of 2C-B in assay buffer.

Place the cell plate in the FLIPR instrument and measure baseline fluorescence.

Add the 2C-B dilutions to the wells and immediately begin measuring the change in

fluorescence intensity over time.

The peak fluorescence response is used to determine the concentration-response curve.

Data is analyzed using non-linear regression to calculate the EC₅₀ and Eₘₐₓ values.[9][16]

Conclusion
2-Bromo-4,5-dimethoxyphenethylamine is a potent serotonin 5-HT2A and 5-HT2C receptor

partial agonist with a complex pharmacological profile. Its high affinity and functional activity at

these receptors are consistent with its known psychedelic effects. The pharmacokinetic profile

of 2C-B is characterized by rapid absorption and a relatively short half-life. Further research is

warranted to fully elucidate its therapeutic potential and to better understand the nuances of its

signaling mechanisms, including the role of biased agonism. This technical guide provides a

foundational overview for researchers and drug development professionals working with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Intracellular_Calcium_Mobilization_by_TAS2R14_Agonists.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://www.benchchem.com/product/b2812466?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2C-B - Wikipedia [en.wikipedia.org]

2. drugscience.org.uk [drugscience.org.uk]

3. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC
[pmc.ncbi.nlm.nih.gov]

4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines
are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines
are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC
[pmc.ncbi.nlm.nih.gov]

6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic
Potential - PMC [pmc.ncbi.nlm.nih.gov]

7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential
- PMC [pmc.ncbi.nlm.nih.gov]

8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in
vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-
2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

11. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity
of Poisoning After Exposure to Low to Moderate and High Doses - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. therecoveryvillage.com [therecoveryvillage.com]

13. benchchem.com [benchchem.com]

14. giffordbioscience.com [giffordbioscience.com]

15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput
screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a
Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pharmacological Profile of 2-Bromo-4,5-
dimethoxyphenethylamine (2C-B): A Technical Guide]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://en.wikipedia.org/wiki/2C-B
https://www.drugscience.org.uk/2c-b
https://pmc.ncbi.nlm.nih.gov/articles/PMC5859368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5859368/
https://pubmed.ncbi.nlm.nih.gov/15006903/
https://pubmed.ncbi.nlm.nih.gov/15006903/
https://pubmed.ncbi.nlm.nih.gov/15006903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491688/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_Intracellular_Calcium_Mobilization_by_TAS2R14_Agonists.pdf
https://pubmed.ncbi.nlm.nih.gov/22842791/
https://pubmed.ncbi.nlm.nih.gov/22842791/
https://pubmed.ncbi.nlm.nih.gov/32507489/
https://pubmed.ncbi.nlm.nih.gov/32507489/
https://pubmed.ncbi.nlm.nih.gov/32507489/
https://www.therecoveryvillage.com/2cb-addiction/side-effects/
https://www.benchchem.com/pdf/Application_Notes_5_HT2A_Antagonist_Radioligand_Binding_Assay.pdf
https://www.giffordbioscience.com/radioligand-binding-assay/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://www.benchchem.com/product/b2812466#pharmacological-profile-of-2-bromo-4-5-dimethoxyphenethylamine
https://www.benchchem.com/product/b2812466#pharmacological-profile-of-2-bromo-4-5-dimethoxyphenethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b2812466#pharmacological-profile-of-2-
bromo-4-5-dimethoxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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